molecular formula C6H8ClNO2 B1281407 4-Aminobenzene-1,2-diol;hydrochloride CAS No. 4956-56-3

4-Aminobenzene-1,2-diol;hydrochloride

Cat. No. B1281407
CAS RN: 4956-56-3
M. Wt: 161.58 g/mol
InChI Key: YQFMRTSLAZDOTJ-UHFFFAOYSA-N
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Description

The compound of interest, 4-Aminobenzene-1,2-diol hydrochloride, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the study of hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts can shed light on the potential hydrogen bonding characteristics of 4-Aminobenzene-1,2-diol hydrochloride due to the structural similarities.

Synthesis Analysis

The synthesis of related compounds is discussed in the provided papers. For example, the oxidative difunctionalization of 2-amino-4H-pyrans using iodobenzene diacetate and N-chlorosuccinimide is described , which could be analogous to potential synthetic routes for 4-Aminobenzene-1,2-diol hydrochloride. Additionally, the synthesis of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) and 2,4-dichloro fluorobenzene are mentioned, indicating the use of diazotization and substitution reactions that might be relevant to the synthesis of 4-Aminobenzene-1,2-diol hydrochloride.

Molecular Structure Analysis

The molecular structure of 4-Aminobenzene-1,2-diol hydrochloride can be inferred to some extent from the studies on similar compounds. The paper on hydrogen bonding in 4-nitrobenzene-1,2-diamine provides insights into the geometry of the amine group and its interactions, which could be similar in 4-Aminobenzene-1,2-diol hydrochloride. The paper on 4-Hydroxybenzyl-substituted amino acid derivatives also discusses the structures of compounds with hydroxybenzyl units, which are structurally related to 4-Aminobenzene-1,2-diol hydrochloride.

Chemical Reactions Analysis

The chemical reactions involving related compounds can give an idea of the reactivity of 4-Aminobenzene-1,2-diol hydrochloride. The oxidative difunctionalization of 2-amino-4H-pyrans and the reactivity of 2,2'-Dithiobis(1-amino-4,5-dimethoxybenzene) with aromatic aldehydes suggest that 4-Aminobenzene-1,2-diol hydrochloride may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzene-1,2-diol hydrochloride can be extrapolated from the properties of related compounds. The paper on 4-Hydroxybenzyl-substituted amino acid derivatives provides information on the antioxidant activity of a compound with a hydroxybenzyl unit, which could be relevant to the antioxidant potential of 4-Aminobenzene-1,2-diol hydrochloride. The paper on hydrogen bonding in 4-nitrobenzene-1,2-diamine also contributes to understanding the potential hydrogen bonding and solid-state structure of 4-Aminobenzene-1,2-diol hydrochloride.

Scientific Research Applications

1. Natural Product Derivatives and Antioxidant Activity

4-Aminobenzene-1,2-diol hydrochloride is related to compounds such as 4-hydroxybenzyl-substituted amino acid derivatives found in natural products like Gastrodia elata. These compounds, including 4-(hydroxymethyl)-5-nitrobenzene-1,2-diol, have shown antioxidant activity, particularly against liver microsomal lipid peroxidation (Guo et al., 2015).

2. Corrosion Inhibition

Research indicates the utility of derivatives like 2-aminobenzene-1,3-dicarbonitriles in corrosion inhibition for materials like mild steel and aluminum. These compounds act as mixed-type inhibitors, adhering to surfaces and protecting them from corrosion in acidic or alkaline environments (Verma et al., 2015).

3. Biodegradation of Pollutants

Hydroxyquinol 1,2-dioxygenase, an enzyme involved in the degradation of aromatic compounds including pollutants like polychloro- and nitroaromatic substances, utilizes hydroxyquinol (related to 4-aminobenzene-1,2-diol). This enzyme plays a critical role in the environmental biodegradation of recalcitrant pollutants (Ferraroni et al., 2005).

4. Synthesis of Heterocyclic Compounds

In pharmaceutical and chemical industries, derivatives of 3-hydroxy-4-aminobenzene sulfonamide, related to 4-aminobenzene-1,2-diol, are used to synthesize various heterocyclic compounds. These have potential applications in drug development and other chemical processes (Mohsein et al., 2019).

5. Development of Antimicrobial Materials

Metal-incorporated resins derived from compounds like (4-aminobenzene-1,3-diyl)dimethanol, related to 4-aminobenzene-1,2-diol, have been explored for their antimicrobial properties. These materials show promise for medical applications, particularly in high-temperature environments and as antifouling coatings (Nishat et al., 2011).

properties

IUPAC Name

4-aminobenzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFMRTSLAZDOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509491
Record name 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzene-1,2-diol hydrochloride

CAS RN

4956-56-3
Record name NSC33028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33028
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzene-1,2-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Moon, K Damodar, JK Kim, S Ryoo… - Bulletin of the Korean …, 2017 - Wiley Online Library
The present study describes the synthesis of piceatannol (2) and its analogs (3–8) using Wittig‐Horner reaction, Colvin rearrangement, and Sonogashira reaction as key steps and also …
Number of citations: 5 onlinelibrary.wiley.com

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